N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2549006-68-8
Cat. No.: VC11866430
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-68-8 |
|---|---|
| Molecular Formula | C18H21N7 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-ethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23) |
| Standard InChI Key | GONDLLBTDWCWQC-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
| Canonical SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Introduction
Structural Features
The compound's structure is composed of several key components:
-
Pyrimidine Ring: This is a fundamental part of the molecule, providing a backbone for further modifications.
-
Piperazine Moiety: Known for its versatility in interacting with biological targets, piperazine is a common feature in many pharmacologically active compounds.
-
Quinoxaline Derivative: Quinoxalines are nitrogen-embedded heterocyclic compounds with diverse pharmacological applications, including anticancer and antiviral activities.
Synthesis
The synthesis of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps may include:
-
Nucleophilic Substitution: Reactions at the piperazine nitrogen or the pyrimidine carbon are common.
-
Condensation Reactions: These can form more complex derivatives.
-
Oxidation/Reduction Processes: These alter the functional groups present in the compound.
Potential Applications
While specific data on N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is scarce, compounds with similar structures have shown promise in:
-
Oncology: Potential anticancer activities due to the presence of quinoxaline and piperazine groups.
-
Neurology: Possible interactions with neurological targets, though detailed studies are needed.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Distinguishing Factors |
|---|---|---|---|
| N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine | Pyrimidine, Piperazine, Quinoxaline | Potential in Oncology and Neurology | Additional methyl group on pyrimidine |
| N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine | Similar to above, different pyrimidine position | Potential pharmacological activities | Different position of quinoxaline attachment |
| 1-[4-(2,6-Dimethylquinoxalin)]piperazine | Quinoxaline, Piperazine | Anticancer | Different substituents on quinoxaline |
Research Findings and Future Directions
Given the limited specific data on N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, future research should focus on:
-
In Vitro and In Vivo Studies: To elucidate its efficacy and mechanism of action.
-
Pharmacokinetic and Pharmacodynamic Analysis: To understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume